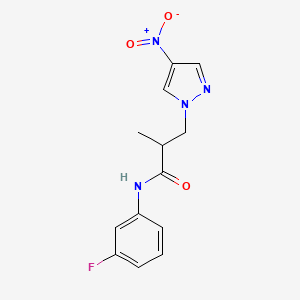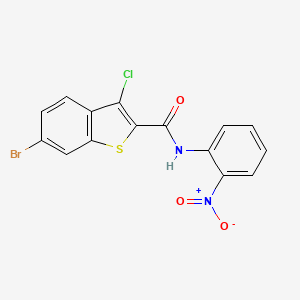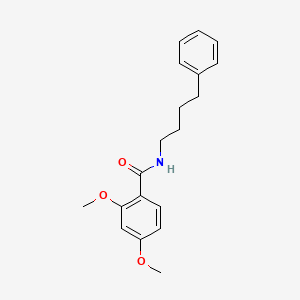
N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with Fluorophenyl Group: The nitrated pyrazole is coupled with a fluorophenyl derivative through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation of the intermediate product with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by substitution reactions on the fluorophenyl group.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but lacks the methyl group.
N-(3-chlorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-fluorophenyl)-2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of its fluorophenyl and nitro-substituted pyrazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13FN4O3 |
|---|---|
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H13FN4O3/c1-9(7-17-8-12(6-15-17)18(20)21)13(19)16-11-4-2-3-10(14)5-11/h2-6,8-9H,7H2,1H3,(H,16,19) |
Clave InChI |
RMQFXQFIRSFDQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10973761.png)
![4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10973767.png)
![4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973773.png)
![3-methoxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B10973780.png)
![N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B10973787.png)
methanone](/img/structure/B10973802.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10973806.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973811.png)
![3-[(2,6-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973812.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10973821.png)
![4-(prop-2-en-1-yl)-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973829.png)


